molecular formula C15H26N4O7 B14210900 L-Seryl-L-threonyl-L-prolyl-L-alanine CAS No. 727977-74-4

L-Seryl-L-threonyl-L-prolyl-L-alanine

Cat. No.: B14210900
CAS No.: 727977-74-4
M. Wt: 374.39 g/mol
InChI Key: QFJGECYBRBEYTR-SSRBZLIGSA-N
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Description

L-Seryl-L-threonyl-L-prolyl-L-alanine is a peptide compound composed of four amino acids: serine, threonine, proline, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the peptide bonds or specific side chains.

    Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine aldehyde, while reduction of the peptide bond can lead to the formation of amino alcohols.

Scientific Research Applications

L-Seryl-L-threonyl-L-prolyl-L-alanine has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It serves as a substrate for enzyme studies, particularly those involving proteases.

    Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-prolyl-L-seryl-L-threonyl-L-seryl-N5-(diaminomethylene)-L-ornithyl-L-threonyl-L-prolyl-L-leucyl-L-leucine
  • L-Threonyl-L-histidyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L-alpha-glutamyl-L-seryl-L-histidyl-L-prolyl-L-asparaginyl-L-alanyl-L-threonyl-L-phenylalanine

Uniqueness

L-Seryl-L-threonyl-L-prolyl-L-alanine is unique due to its specific sequence and the presence of both polar (serine, threonine) and non-polar (proline, alanine) amino acids. This combination imparts distinct structural and functional properties, making it valuable for various applications.

Properties

CAS No.

727977-74-4

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C15H26N4O7/c1-7(15(25)26)17-13(23)10-4-3-5-19(10)14(24)11(8(2)21)18-12(22)9(16)6-20/h7-11,20-21H,3-6,16H2,1-2H3,(H,17,23)(H,18,22)(H,25,26)/t7-,8+,9-,10-,11-/m0/s1

InChI Key

QFJGECYBRBEYTR-SSRBZLIGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

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